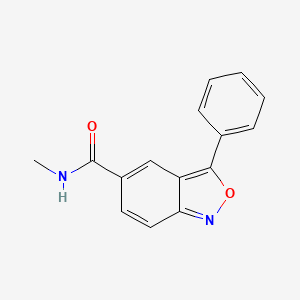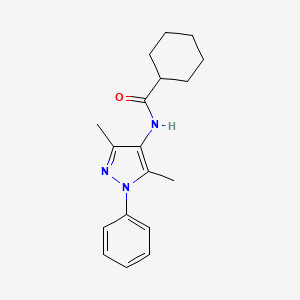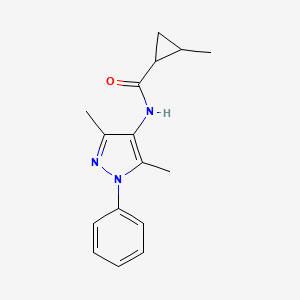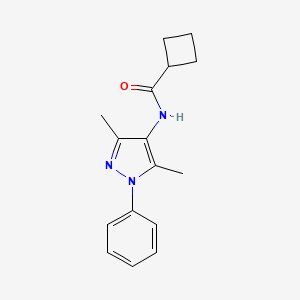![molecular formula C16H14N2O2 B7456950 4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinazolinone family, which is known for its wide range of biological activities.
Aplicaciones Científicas De Investigación
4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been used as a key intermediate for the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of neurotransmitters. In vivo studies have shown that this compound can cross the blood-brain barrier and exert its effects on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- is its relatively simple synthesis method. This makes it an attractive target for organic chemists who are interested in the synthesis of novel compounds. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the identification of new biological targets for this compound, which can lead to the development of novel therapeutics. Additionally, the use of this compound as a building block for the synthesis of new materials with unique properties is an area of active research.
Métodos De Síntesis
The synthesis of 4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-methoxybenzylamine with 2-cyanobenzaldehyde in the presence of a base such as potassium carbonate. This reaction produces an intermediate, which is then cyclized to form the desired product.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-13-8-6-12(7-9-13)10-18-11-17-15-5-3-2-4-14(15)16(18)19/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEAGBZXQIEFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)
![2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7456902.png)


![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)